molecular formula C9H11NO2S B065974 (2S)-2-methyl-3-pyridin-2-ylsulfanylpropanoic acid CAS No. 191414-23-0

(2S)-2-methyl-3-pyridin-2-ylsulfanylpropanoic acid

Cat. No.: B065974
CAS No.: 191414-23-0
M. Wt: 197.26 g/mol
InChI Key: LPAYQNLYNXTEIM-SSDOTTSWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Fludarabine can be synthesized using 2-fluoro-9-beta-D-(2’,3’,5’-tri-alkoxyarabinofuranosyl)adenine as a raw material. The reaction involves a sodium hydroxide and ammonia water mixed solution as a reagent and a water and 2-methyltetrahydrofuran mixed solution as a solvent. The reaction is carried out at 0-5°C for 1-3 hours, followed by neutralization with glacial acetic acid, vacuum filtration, recrystallization with water, and decolorization with activated carbon to obtain pure fludarabine .

Industrial Production Methods: In industrial settings, fludarabine phosphate is prepared by adding fludarabine and triethyl phosphate into a reaction container placed in a subzero 6°C low-temperature reaction bath. Phosphorus oxychloride is added under stirring conditions, followed by the addition of water and dichloromethane after 12 hours of reaction. The mixture is then extracted to obtain a water phase and an organic phase. The pH of the water phase is adjusted to 2-3, followed by recrystallization, filtering, and vacuum drying to obtain fludarabine phosphate with a purity of 99.95% .

Chemical Reactions Analysis

Types of Reactions: Fludarabine undergoes various chemical reactions, including:

    Oxidation: Fludarabine can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the purine ring structure.

    Substitution: Substitution reactions can occur at the purine ring, leading to the formation of different analogs.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions include various fludarabine analogs and metabolites that can have different pharmacological properties .

Scientific Research Applications

Fludarabine has a wide range of scientific research applications:

Mechanism of Action

Fludarabine exerts its effects by inhibiting DNA synthesis. It is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. This active metabolite inhibits DNA polymerase alpha, ribonucleotide reductase, and DNA primase, leading to the inhibition of DNA synthesis and the destruction of cancer cells .

Comparison with Similar Compounds

Fludarabine is often compared with other purine analogs such as clofarabine and bendamustine:

Fludarabine’s uniqueness lies in its specific mechanism of action and its effectiveness in treating various hematological malignancies, making it a valuable compound in both clinical and research settings.

Properties

CAS No.

191414-23-0

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

(2S)-2-methyl-3-pyridin-2-ylsulfanylpropanoic acid

InChI

InChI=1S/C9H11NO2S/c1-7(9(11)12)6-13-8-4-2-3-5-10-8/h2-5,7H,6H2,1H3,(H,11,12)/t7-/m1/s1

InChI Key

LPAYQNLYNXTEIM-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CSC1=CC=CC=N1)C(=O)O

SMILES

CC(CSC1=CC=CC=N1)C(=O)O

Canonical SMILES

CC(CSC1=CC=CC=N1)C(=O)O

Synonyms

Propanoic acid, 2-methyl-3-(2-pyridinylthio)-, (2S)- (9CI)

Origin of Product

United States

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